molecular formula C38H32Cl2F2MgN6O10S2 B12302651 Floxacillin magnesium anhydrous CAS No. 40182-54-5

Floxacillin magnesium anhydrous

Cat. No.: B12302651
CAS No.: 40182-54-5
M. Wt: 930.0 g/mol
InChI Key: LYQDZCZZTPNAIP-VZHMHXRYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Flucloxacillin magnesium is synthesized from the penicillin nucleus, 6-aminopenicillanic acid. . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of flucloxacillin magnesium involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes several purification steps to remove impurities and achieve the desired pharmaceutical grade of the compound .

Chemical Reactions Analysis

Types of Reactions: Flucloxacillin magnesium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in modified flucloxacillin derivatives .

Scientific Research Applications

Flucloxacillin magnesium has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Flucloxacillin magnesium is unique due to its stability against beta-lactamase enzymes and its effectiveness against penicillinase-producing staphylococci. This makes it a valuable antibiotic for treating infections caused by resistant bacteria .

Properties

CAS No.

40182-54-5

Molecular Formula

C38H32Cl2F2MgN6O10S2

Molecular Weight

930.0 g/mol

IUPAC Name

magnesium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/2C19H17ClFN3O5S.Mg/c2*1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h2*4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;;+2/p-2/t2*13-,14+,17-;/m11./s1

InChI Key

LYQDZCZZTPNAIP-VZHMHXRYSA-L

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Mg+2]

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Mg+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.